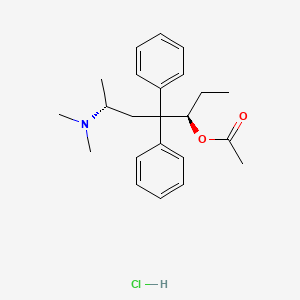
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate
Übersicht
Beschreibung
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate, also known as MDB or Benzyloxy Methyl 3,5-Dichloro-4-Carboxybenzoate, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MDB has been extensively studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetramates and Other Organic Compounds
Methyl 4-(benzyloxy)-3,5-dichlorobenzoate plays a role in the synthesis of various organic compounds. Paintner, Metz, and Bauschke (2002) demonstrated its utility in preparing a variety of 3,5-unsubstituted 4-O-benzyl tetramates, which are valuable in organic synthesis due to their broad range of applications (Paintner, Metz, & Bauschke, 2002). Additionally, Dyson, Coe, and Walker (1992) utilized similar compounds in the synthesis of intermediates for 4′-thionucleosides, which are important in nucleic acid chemistry (Dyson, Coe, & Walker, 1992).
Contributions to Antifungal and Antibacterial Research
Saraei et al. (2016) explored the antimicrobial activities of novel acrylate monomers derived from compounds structurally related to methyl 4-(benzyloxy)-3,5-dichlorobenzoate. They demonstrated moderate to good antibacterial and antifungal activities, highlighting the compound's potential in antimicrobial research (Saraei et al., 2016).
Hemoglobin Allosteric Modifiers
Randad et al. (1991) explored the role of compounds structurally related to methyl 4-(benzyloxy)-3,5-dichlorobenzoate as allosteric modifiers of hemoglobin. They found that some of these compounds significantly decreased the oxygen affinity of human hemoglobin A, which can be important in clinical situations where a reversal of depleted oxygen supply is beneficial (Randad et al., 1991).
Eigenschaften
IUPAC Name |
methyl 3,5-dichloro-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJLUJGYZFXISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)OCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

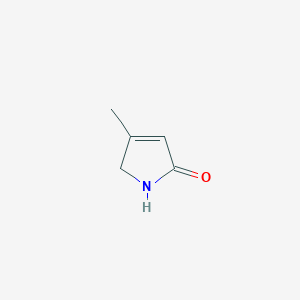
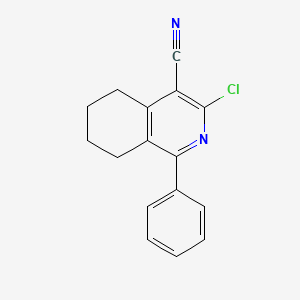
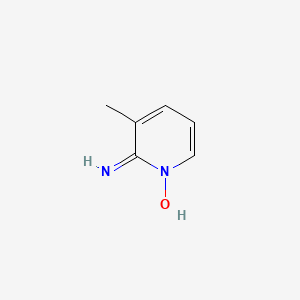
![2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B3270900.png)
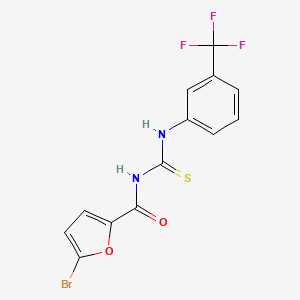

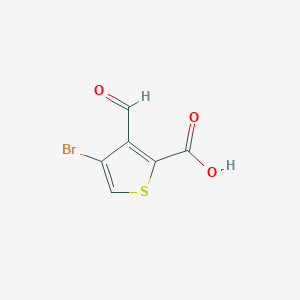
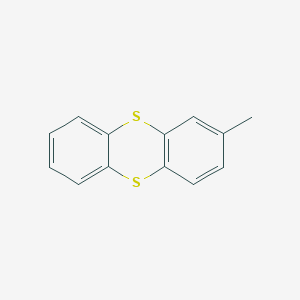

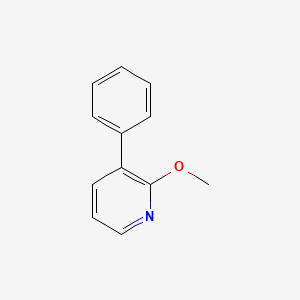

![3-[(4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-1H-indole](/img/structure/B3270944.png)
![3-(6-Bromobenzo[d]oxazol-2-yl)aniline](/img/structure/B3270949.png)
